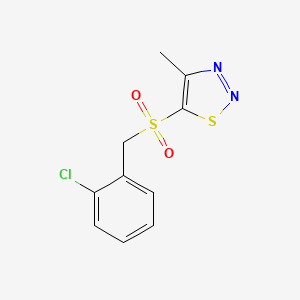
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” is a chemical compound with the molecular formula C10H9ClN2O2S2 . It is used in various chemical research and studies .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be studied using various analytical techniques. The compound can participate in various chemical reactions due to the presence of reactive functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone” can be analyzed using various techniques. For instance, the melting point, boiling point, and density of the compound can be determined .Wissenschaftliche Forschungsanwendungen
Diuretic Activity
Research indicates that derivatives of 1,3,4-thiadiazoles, like 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, exhibit notable diuretic activity. In studies, these compounds were synthesized and their diuretic effects were tested in vivo on Swiss albino mice. The results showed an increase in the urinary excretion of both water and electrolytes, especially with 5-methyl-substituted derivatives, demonstrating significant potential as diuretic agents (Ergena, Rajeshwar, & Solomon, 2022).
Anticonvulsant Properties
1,3,4-Thiadiazole derivatives are also being explored for their anticonvulsant properties. Some derivatives have shown high inhibitory potency against certain carbonic anhydrase isozymes, which are involved in various physiological processes. These findings indicate that these compounds might be used to develop drugs for treating conditions like epilepsy (Masereel, Rolin, Abbate, Scozzafava, & Supuran, 2002).
Insecticide Metabolism
Studies on the metabolic behavior of related 1,3,4-thiadiazole compounds used in insecticides (like GS-13005) reveal that these compounds undergo rapid degradation in plants, soil, and animals. The metabolic pathways involve the cleavage of the heterocyclic moiety and oxidation, highlighting the importance of understanding the environmental and biological fate of these compounds (Dupuis, Muecke, & Esser, 1971).
Antidepressant Properties
Some 1,3,4-thiadiazole derivatives, structurally related to 2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone, have been studied for their antidepressant properties. These studies indicate that certain derivatives can cross the blood-brain barrier and might exhibit antidepressant activity comparable to established drugs, offering potential leads for new treatments (Varvaresou, Siatra-Papastaikoudi, Tsotinis, Tsantili-Kakoulidou, & Vamvakides, 1998).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methylsulfonyl]-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S2/c1-7-10(16-13-12-7)17(14,15)6-8-4-2-3-5-9(8)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZGSYXUYVSAQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl 2-[1,7-dimethyl-2,4-dioxo-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2472619.png)
![N-[4-(aminosulfonyl)phenyl]-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2472620.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2472621.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-methylbenzenesulfonamide](/img/structure/B2472622.png)

![(3-{[(4-Methoxyphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2472624.png)
![2-((4-chlorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2472626.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2472629.png)
![Methyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2472630.png)
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2472632.png)
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-ethoxyphenyl)methanone](/img/structure/B2472636.png)